N-Boc-2-(phenethylamino)ethanol

Physicochemical Properties Drug Discovery Lipophilicity

Researchers requiring a chemoselective building block with orthogonal Boc-amine and free hydroxyl reactivity face limited options with adequate lipophilicity for CNS-targeted synthesis. N-Boc-2-(phenethylamino)ethanol (CAS 949902-88-9) addresses this gap with XLogP3 2.4 and TPSA 49.8 Ų, enabling systematic SAR exploration for β-adrenergic and histamine receptor programs. Key advantages: • Orthogonal reactivity: free -OH for O-alkylation without Boc deprotection • Enhanced lipophilicity vs. simpler N-Boc amino alcohols for CNS penetration • ≥97% purity, ambient storage.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Cat. No. B8096866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-(phenethylamino)ethanol
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO
InChIInChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
InChIKeyRQQOEWURTASSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-(phenethylamino)ethanol: Properties and Synthetic Role


N-Boc-2-(phenethylamino)ethanol (CAS 949902-88-9) is a synthetic organic compound belonging to the class of N-protected amino alcohols. It consists of a phenethylamine moiety connected to an ethanolamine group, where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group . Its molecular formula is C15H23NO3, with a molecular weight of 265.35 g/mol [1]. This difunctional compound features a protected amine and a free primary hydroxyl group, making it a versatile intermediate for further chemical modifications, particularly in medicinal chemistry for the synthesis of biologically active molecules .

Why Generic N-Boc Amino Alcohols Cannot Substitute


The specific molecular architecture of N-Boc-2-(phenethylamino)ethanol directly governs its physicochemical properties and, consequently, its utility in synthetic pathways. Simple substitution with other N-Boc amino alcohols, such as N-Boc-ethanolamine, is not scientifically valid due to significant differences in key parameters including molecular weight, lipophilicity (LogP), density, and topological polar surface area (TPSA). These differences arise from the presence of the phenethyl group on the nitrogen atom, which alters the compound's behavior in organic reactions, its solubility profile, and its interactions with biological targets . These quantifiable disparities, detailed in the evidence guide below, underscore the necessity for precise compound selection in procurement.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity Comparison

The presence of a phenethyl substituent on the nitrogen atom of N-Boc-2-(phenethylamino)ethanol results in a substantial increase in molecular weight and lipophilicity compared to the smaller, unsubstituted N-Boc-ethanolamine. This differentiation is critical for applications where molecular bulk and logP influence membrane permeability or target binding [1][2].

Physicochemical Properties Drug Discovery Lipophilicity

Density and Physical State Differentiation

N-Boc-2-(phenethylamino)ethanol is predicted to have a lower density and may exist as a different physical state compared to N-Boc-ethanolamine, which is a viscous liquid. These differences impact handling, formulation, and purification processes .

Physical Properties Formulation Handling

Topological Polar Surface Area Reduction

The introduction of the lipophilic phenethyl group in N-Boc-2-(phenethylamino)ethanol decreases the topological polar surface area (TPSA) relative to N-Boc-ethanolamine. TPSA is a key descriptor for predicting a molecule's ability to permeate biological membranes, including the blood-brain barrier [1].

Drug-likeness ADME Permeability

Enhanced Amine Stability via Boc Protection

The Boc protecting group in N-Boc-2-(phenethylamino)ethanol renders the secondary amine unreactive, providing a key advantage over its unprotected counterpart, 2-(phenethylamino)ethanol. This protection allows for chemoselective reactions on the free hydroxyl group without interference from the amine, a crucial feature for multistep syntheses .

Synthetic Chemistry Protecting Groups Stability

Key Application Scenarios for Procurement


Lipophilic β-Adrenergic Agonists and Histamine Modulators

The compound's phenethylamine scaffold, combined with its Boc-protected ethanolamine handle, makes it a pivotal intermediate for constructing β-adrenergic receptor agonists and histamine receptor modulators. Its higher lipophilicity (XLogP3 2.4) compared to simpler N-Boc amino alcohols is advantageous for designing drug candidates intended for CNS penetration or interaction with lipid-rich receptor binding sites [1].

Building Block for SAR Studies in Medicinal Chemistry

N-Boc-2-(phenethylamino)ethanol serves as a versatile scaffold for exploring structure-activity relationships (SAR). The significant differences in molecular weight and TPSA (49.8 Ų vs. 58.56 Ų for N-Boc-ethanolamine) allow medicinal chemists to systematically alter physicochemical properties of lead compounds, such as lipophilicity and membrane permeability, by incorporating this specific building block [2].

Chemoselective Derivatization in Multistep Synthesis

The presence of a Boc-protected amine and a free primary alcohol allows for highly chemoselective transformations. The hydroxyl group can be functionalized (e.g., via O-alkylation) without affecting the protected amine, a critical requirement in convergent synthetic routes that is not possible with unprotected analogs like 2-(phenethylamino)ethanol. This orthogonal reactivity is essential for the efficient assembly of complex molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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